molecular formula C19H16O2 B14541720 5-[2-(Naphthalen-1-yl)ethyl]-2H-1,3-benzodioxole CAS No. 62205-29-2

5-[2-(Naphthalen-1-yl)ethyl]-2H-1,3-benzodioxole

Cat. No.: B14541720
CAS No.: 62205-29-2
M. Wt: 276.3 g/mol
InChI Key: ACOAHZOTDUNWIY-UHFFFAOYSA-N
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Description

5-[2-(Naphthalen-1-yl)ethyl]-2H-1,3-benzodioxole is an organic compound that belongs to the class of naphthalenes These compounds are characterized by the presence of a naphthalene moiety, which consists of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Naphthalen-1-yl)ethyl]-2H-1,3-benzodioxole typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts alkylation reaction, where naphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation and recrystallization, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Naphthalen-1-yl)ethyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Aluminum chloride, ferric chloride

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 5-[2-(Naphthalen-1-yl)ethyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[2-(Naphthalen-1-yl)ethyl]-2H-1,3-benzodioxole include other naphthalene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62205-29-2

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

5-(2-naphthalen-1-ylethyl)-1,3-benzodioxole

InChI

InChI=1S/C19H16O2/c1-2-7-17-15(4-1)5-3-6-16(17)10-8-14-9-11-18-19(12-14)21-13-20-18/h1-7,9,11-12H,8,10,13H2

InChI Key

ACOAHZOTDUNWIY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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